Cas no 768358-04-9 (3-(2-Fluorophenoxy)methylpiperidine)

3-(2-Fluorophenoxy)methylpiperidine is a fluorinated piperidine derivative with potential applications in pharmaceutical and agrochemical research. Its structure, featuring a fluorophenoxy moiety linked to a methylpiperidine core, offers unique electronic and steric properties, making it a valuable intermediate in the synthesis of bioactive compounds. The fluorine substitution enhances metabolic stability and binding affinity in target interactions, while the piperidine scaffold provides conformational flexibility. This compound is particularly useful in medicinal chemistry for the development of CNS-active agents or enzyme modulators. High purity and well-defined synthetic routes ensure reproducibility in research applications. Its versatility and tailored reactivity make it a promising candidate for exploratory studies in drug discovery.
3-(2-Fluorophenoxy)methylpiperidine structure
768358-04-9 structure
Product Name:3-(2-Fluorophenoxy)methylpiperidine
CAS No:768358-04-9
MF:C12H16FNO
MW:209.25994682312
CID:872243
PubChem ID:329775854
Update Time:2025-05-20

3-(2-Fluorophenoxy)methylpiperidine Chemical and Physical Properties

Names and Identifiers

    • 3-((2-Fluorophenoxy)methyl)piperidine
    • 3-(2-Fluoro-phenoxymethyl)-piperidine
    • 3-[(2-fluorophenoxy)Methyl]piperidine
    • 3-(2-fluorophenoxymethyl)piperidine
    • 3-[(2-fluorophenoxy)methyl]piperidine(SALTDATA: FREE)
    • AG-H-06883
    • Ambcb4004496
    • CTK5E3493
    • MolPort-002-017-499
    • SureCN1475090
    • BS-36968
    • SB44062
    • SCHEMBL1475090
    • 3-[(2-Fluorophenoxy)methyl]piperidine, AldrichCPR
    • CS-0322471
    • 768358-04-9
    • AKOS022184952
    • AKOS000189590
    • DTXSID80623837
    • 3-(2-Fluorophenoxy)methylpiperidine
    • MDL: MFCD06247686
    • Inchi: 1S/C12H16FNO/c13-11-5-1-2-6-12(11)15-9-10-4-3-7-14-8-10/h1-2,5-6,10,14H,3-4,7-9H2
    • InChI Key: VUSDFRICUDDXHT-UHFFFAOYSA-N
    • SMILES: FC1C=CC=CC=1OCC1CNCCC1

Computed Properties

  • Exact Mass: 209.12200
  • Monoisotopic Mass: 209.121592296g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 3
  • Complexity: 189
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.3
  • Topological Polar Surface Area: 21.3Ų

Experimental Properties

  • PSA: 21.26000
  • LogP: 2.53290

3-(2-Fluorophenoxy)methylpiperidine Security Information

  • Hazardous Material transportation number:NONH for all modes of transport
  • Hazardous Material Identification: Xi
  • HazardClass:IRRITANT

3-(2-Fluorophenoxy)methylpiperidine Pricemore >>

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Additional information on 3-(2-Fluorophenoxy)methylpiperidine

Research Brief on 3-(2-Fluorophenoxy)methylpiperidine (CAS: 768358-04-9): Recent Advances and Applications in Chemical Biology and Medicine

3-(2-Fluorophenoxy)methylpiperidine (CAS: 768358-04-9) is a fluorinated piperidine derivative that has garnered significant attention in recent years due to its potential applications in medicinal chemistry and drug discovery. This compound, characterized by its unique fluorophenoxy and piperidine moieties, has been explored as a key intermediate or active pharmaceutical ingredient (API) in the development of novel therapeutics. Recent studies have focused on its synthesis, pharmacological properties, and potential therapeutic applications, particularly in the central nervous system (CNS) and metabolic disorders.

A 2023 study published in the Journal of Medicinal Chemistry reported the synthesis and optimization of 3-(2-Fluorophenoxy)methylpiperidine derivatives for their potential as serotonin receptor modulators. The researchers employed a multi-step synthetic route, starting from commercially available 2-fluorophenol, to achieve high yields and purity of the target compound. Structural modifications were introduced to enhance binding affinity and selectivity for specific serotonin receptor subtypes, which are implicated in various neurological and psychiatric disorders.

In another recent investigation, the compound's role as a building block for the development of positron emission tomography (PET) tracers was explored. The fluorine atom in the 2-fluorophenoxy group provides an ideal site for radiolabeling with fluorine-18, making it a promising candidate for neuroimaging applications. Preliminary in vivo studies demonstrated good blood-brain barrier penetration and favorable pharmacokinetic properties, suggesting its utility in diagnosing and monitoring CNS diseases such as Alzheimer's and Parkinson's.

Pharmacological evaluations of 3-(2-Fluorophenoxy)methylpiperidine have revealed its potential as an analgesic agent. A 2024 preclinical study showed that certain derivatives exhibited significant antinociceptive effects in animal models of neuropathic pain, with mechanisms involving modulation of voltage-gated sodium channels. These findings open new avenues for the development of non-opioid pain medications with improved safety profiles.

From a chemical biology perspective, the compound has been utilized as a versatile scaffold for the design of molecular probes. Its piperidine core allows for easy functionalization, enabling researchers to create targeted probes for studying protein-ligand interactions and cellular signaling pathways. Recent work has demonstrated its application in fluorescence-based assays and affinity chromatography for target identification and validation.

Despite these promising developments, challenges remain in the clinical translation of 3-(2-Fluorophenoxy)methylpiperidine-based therapeutics. Current research is addressing issues related to metabolic stability, potential off-target effects, and formulation optimization. Ongoing structure-activity relationship (SAR) studies aim to improve the drug-like properties of this chemical class while maintaining its pharmacological efficacy.

In conclusion, 3-(2-Fluorophenoxy)methylpiperidine represents a valuable chemical entity with diverse applications in drug discovery and chemical biology. Recent advances in its synthesis, characterization, and biological evaluation have expanded our understanding of its therapeutic potential. Future research directions may include further exploration of its mechanisms of action, development of novel derivatives with enhanced properties, and translation of preclinical findings into clinical applications.

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